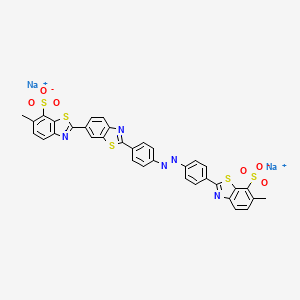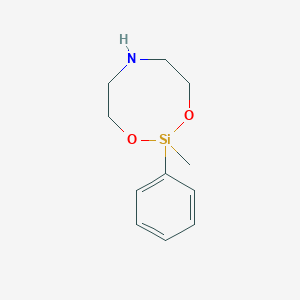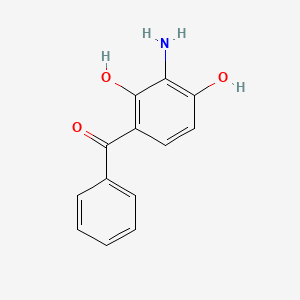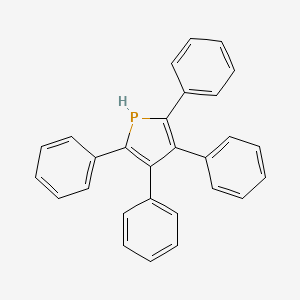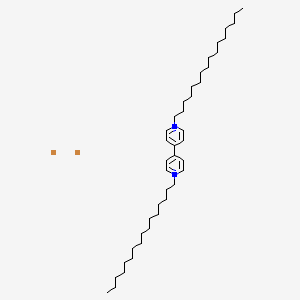
1,1'-Dihexadecyl-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often referred to as viologens. The compound is characterized by its two hexadecyl chains attached to the nitrogen atoms of the bipyridinium core, and it is typically found in its dibromide salt form.
Preparation Methods
The synthesis of 1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide can be achieved through a series of chemical reactions. One common method involves the Zincke reaction, where rigid, electron-rich aromatic diamines react with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing bipyridinium units. The reaction conditions typically involve the use of solvents like acetone and reagents such as triethylamine and trifluoroacetic acid .
Chemical Reactions Analysis
1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Scientific Research Applications
1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it a versatile component in electrochemical systems. The hexadecyl chains provide hydrophobic properties, allowing the compound to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide can be compared to other viologens such as:
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar in structure but with longer octadecyl chains.
Methyl viologen dichloride hydrate: A simpler viologen with methyl groups instead of hexadecyl chains.
Ethyl viologen dibromide: Another viologen with ethyl groups, used in similar electrochemical applications.
The uniqueness of 1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide lies in its specific combination of hydrophobic hexadecyl chains and the electroactive bipyridinium core, making it suitable for specialized applications in both aqueous and non-aqueous environments .
Properties
CAS No. |
87582-24-9 |
|---|---|
Molecular Formula |
C42H74Br2N2 |
Molecular Weight |
766.9 g/mol |
IUPAC Name |
1-hexadecyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C42H74N2.2BrH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-43-37-31-41(32-38-43)42-33-39-44(40-34-42)36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h31-34,37-40H,3-30,35-36H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
QUGJFLCIVWZZFH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


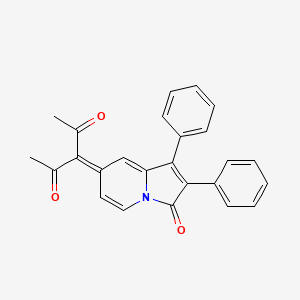
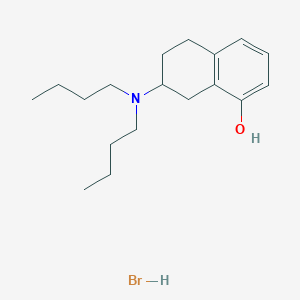
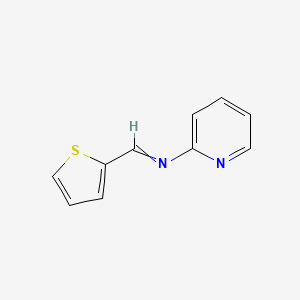
![4-[2-(Dimethylamino)ethyl]benzonitrile](/img/structure/B14412200.png)
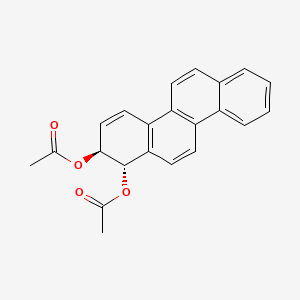
![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
